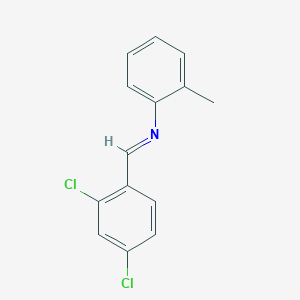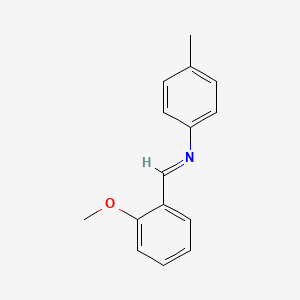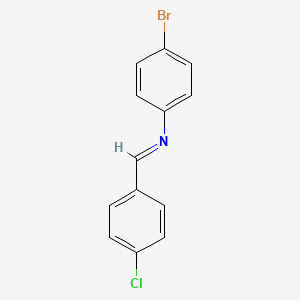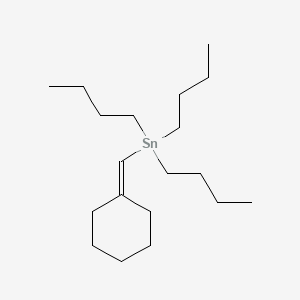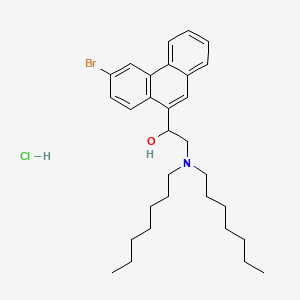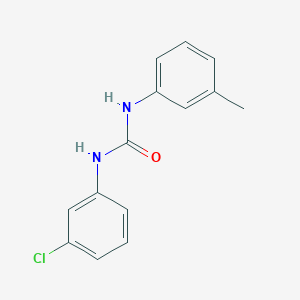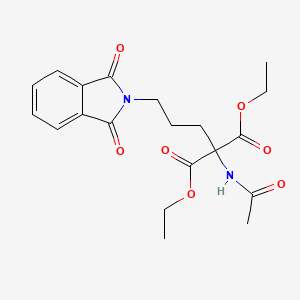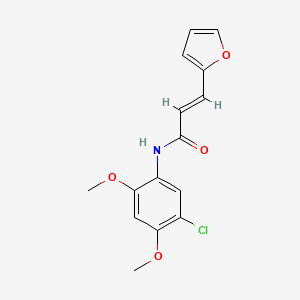
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is an organic compound that features both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with furan-2-carboxylic acid under specific conditions. The reaction may proceed through the formation of an intermediate, such as an ester or an acid chloride, followed by amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring may be susceptible to oxidation under certain conditions.
Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)propionamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-3-(thiophen-2-yl)acrylamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-3-(pyridin-2-yl)acrylamide
Comparison
Compared to similar compounds, N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide may exhibit unique properties due to the presence of the furan ring, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
853349-21-0 |
|---|---|
Formule moléculaire |
C15H14ClNO4 |
Poids moléculaire |
307.73 g/mol |
Nom IUPAC |
(E)-N-(5-chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H14ClNO4/c1-19-13-9-14(20-2)12(8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+ |
Clé InChI |
LELPKOPZITUCLB-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CO2)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CO2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


